molecular formula C16H18F3N5O B13837164 (3-Des-trifluoromethyl-3-methyl) Sitagliptin

(3-Des-trifluoromethyl-3-methyl) Sitagliptin

Cat. No.: B13837164
M. Wt: 353.34 g/mol
InChI Key: URAMUGLEQXVDEP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Des-trifluoromethyl-3-methyl) Sitagliptin, also known chemically as (R)-3-amino-1-(3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one, is a high-purity chemical reference standard intended for pharmaceutical analysis and quality assurance . This compound is a specified impurity and analog of Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes . In pharmaceutical research and development, this reference material is critically important for ensuring the quality, safety, and consistency of Sitagliptin active pharmaceutical ingredient (API) and its formulated drug products . Its primary applications include use as a working standard in Quality Control (QC) and Quality Assurance (QA) laboratories during the commercial production of Sitagliptin . It is essential for method development and validation, particularly for stability-indicating HPLC methods used in impurity profiling and forced degradation studies . Furthermore, this compound supports regulatory submissions, such as Abbreviated New Drug Application (ANDA) filings to the FDA, and can be used in toxicity studies of respective drug formulations . The product is supplied with comprehensive characterization data, and each batch is accompanied by a Certificate of Analysis (CoA) to ensure its quality and reliability for your research needs. This product is provided FOR RESEARCH USE ONLY. It is strictly for use in laboratory research and quality control applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H18F3N5O

Molecular Weight

353.34 g/mol

IUPAC Name

(3R)-3-amino-1-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-4-(2,4,5-trifluorophenyl)butan-1-one

InChI

InChI=1S/C16H18F3N5O/c1-9-21-22-15-8-23(2-3-24(9)15)16(25)6-11(20)4-10-5-13(18)14(19)7-12(10)17/h5,7,11H,2-4,6,8,20H2,1H3/t11-/m1/s1

InChI Key

URAMUGLEQXVDEP-LLVKDONJSA-N

Isomeric SMILES

CC1=NN=C2N1CCN(C2)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N

Canonical SMILES

CC1=NN=C2N1CCN(C2)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of Methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate

  • Starting Materials: 1-bromo-2,4,5-trifluorobenzene and methyl 4-bromocrotonate.
  • Catalyst: Cobalt catalyst.
  • Method: The 1-bromo-2,4,5-trifluorobenzene is first converted to the corresponding arylmagnesium bromide via Grignard exchange using isopropylmagnesium chloride. This intermediate then undergoes a cobalt-catalyzed cross-coupling with methyl 4-bromocrotonate.
  • Yield: High yield of 91% was reported on a 17 g scale, indicating an efficient and scalable process.

Amide Bond Formation

  • The acids (14 or 15) are coupled with 3-(methyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine to form the amide bond, yielding (3-Des-trifluoromethyl-3-methyl) Sitagliptin.
  • Coupling Reagents:
    • Best results obtained using oxalyl chloride ((COCl)2) with triethylamine (Et3N) in tetrahydrofuran (THF).
    • Alternatively, EDC/N-methylmorpholine (NMM) with DMAP or HOBt in dimethylformamide (DMF) also gave good yields.
  • Yields: 68–76% for amide bond formation step; overall yield for the three-step process ranges from 57–64% on gram scale.
  • Critical Factors: Proper selection of solvent, base, and coupling reagents is essential to minimize unwanted side reactions such as carbon–carbon double bond regio-isomerization during coupling.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Product Yield (%) Notes
1 Cobalt-catalyzed cross-coupling 1-bromo-2,4,5-trifluorobenzene, methyl 4-bromocrotonate, Co catalyst, Grignard reagent Methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate (12) 91 High yield, scalable
2 Hydrolysis + regio-isomerization NaOH (3 M), RT, 24–72 h or HCl (3 M), reflux Acid 14 (regio-isomerized) or Acid 15 (non-isomerized) Variable Basic hydrolysis causes partial isomerization; acidic hydrolysis gives pure acid 15
3 Amide bond formation (COCl)2/Et3N/THF or EDC/NMM/DMAP/DMF This compound 68–76 Efficient coupling, critical to control conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the triazolopyrazine ring or the butanone moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Oxo derivatives of the original compound.

    Reduction products: Modified triazolopyrazine or butanone derivatives.

    Substitution products: Compounds with new functional groups replacing the trifluorophenyl group.

Scientific Research Applications

(3-Des-trifluoromethyl-3-methyl) Sitagliptin

This compound is a modified form of Sitagliptin, an oral antihyperglycemic agent primarily used for managing type 2 diabetes. Sitagliptin functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which enhances insulin secretion and decreases glucagon levels in the bloodstream. The compound this compound incorporates structural modifications that may influence its pharmacological properties, including its potency and selectivity.

Role as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

  • Enhancing Insulin Secretion Inhibition of DPP-4 increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin release from pancreatic beta cells in a glucose-dependent manner.
  • Decreasing Glucagon Levels By inhibiting DPP-4, this compound helps reduce the secretion of glucagon, a hormone that raises blood glucose levels. This action contributes to better glycemic control.

Studies

  • Modification Effects Studies have indicated that modifications such as trifluoromethyl groups can enhance binding affinity and metabolic stability, potentially leading to improved therapeutic outcomes.
  • (R)-3-amino-1-(3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one this compound, also known as (R)-3-amino-1-(3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one, is utilized in quality control and quality assurance during the commercial production of Sitagliptin and its related formulations .
  • ANDA Filing and Toxicity Studies this compound is employed in the process of Abbreviated New Drug Application (ANDA) filing to the FDA and in toxicity studies of respective drug formulations .

This compound Compared to Other Compounds

Compound NameStructure SimilarityPrimary UseUnique Features
SitagliptinYesType 2 Diabetes TreatmentFirst-in-class Dipeptidyl Peptidase-4 Inhibitor
VildagliptinYesType 2 Diabetes TreatmentLonger half-life; once-daily dosing
SaxagliptinYesType 2 Diabetes TreatmentDual action on incretin hormones
LinagliptinYesType 2 Diabetes TreatmentMinimal renal clearance; less dosage adjustment needed
AlogliptinYesType 2 Diabetes TreatmentLower risk of heart failure

Mechanism of Action

The mechanism by which ®-3-Amino-1-(3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

The structural and functional attributes of (3-Des-trifluoromethyl-3-methyl) Sitagliptin can be contextualized against other Sitagliptin derivatives and DPP-4 inhibitors. Below is a detailed analysis:

Structural Analogs of Sitagliptin

Evidence from pharmaceutical catalogs and impurity studies highlights several structurally related compounds (Table 1):

Compound Key Structural Features Molecular Formula CAS No. Role/Implications
Sitagliptin Triazolopyrazine core with 3-CF₃ and β-amino acid side chain C₁₆H₁₅F₆N₅O 486460-32-6 Parent drug; potent DPP-4 inhibition (IC₅₀ = 18 nM)
(3-Des-CF₃-3-CH₃) Sitagliptin Replacement of 3-CF₃ with -CH₃; reduced electronegativity and steric bulk C₁₆H₁₈F₃N₅O N/A Impurity/intermediate; potential reduced DPP-4 binding affinity due to smaller substituent
Sitagliptin Styrylacetyl Analog (ACI 191407) Styrylacetyl side chain instead of β-amino acid C₂₀H₁₄F₉N₅O 1675201-14-5 Impurity; altered pharmacokinetics due to lipophilic extension
Sitagliptin Triazolopyrazine HCl (ACI 191411) Triazolopyrazine hydrochloride salt; lacks β-amino acid C₇H₈ClF₃N₅ 762240-92-6 Intermediate; inactive due to missing pharmacophore
Sitagliptin N-Sulfate Sodium Salt Sulfated nitrogen on triazolopyrazine core C₁₆H₁₄F₆N₅NaO₄S 940002-57-3 Degradation product; potential toxicity concerns

Key Observations :

  • The trifluoromethyl group in Sitagliptin is critical for DPP-4 binding via hydrophobic interactions with residues like Tyr662, Trp629, and His740 . Replacement with -CH₃ likely diminishes binding due to reduced electronegativity and steric bulk .
  • Analogs with extended side chains (e.g., styrylacetyl) may exhibit altered ADMET profiles, as lipophilicity impacts membrane permeability and metabolic stability .
Functional Comparisons with Other DPP-4 Inhibitors
  • Saxagliptin : Contains a cyclopropyl-fused pyrrolidine core. Unlike Sitagliptin, it undergoes hepatic metabolism via CYP3A4, increasing drug-drug interaction risks .
  • Linagliptin: A xanthine-based inhibitor with non-renal excretion, making it suitable for patients with renal impairment .
  • Vildagliptin: Features a cyanopyrrolidine group, leading to covalent binding with DPP-4 and prolonged inhibition .

(3-Des-CF₃-3-CH₃) Sitagliptin lacks the trifluoromethyl group necessary for optimal DPP-4 binding, rendering it pharmacologically inferior to these agents.

Physicochemical and Stability Properties

Evidence from solid-state characterization of Sitagliptin forms (e.g., phosphate monohydrate vs. anhydrous) shows that crystalline modifications affect solubility and stability .

Clinical and Preclinical Relevance
  • Efficacy : Molecular dynamics simulations of Sitagliptin analogs suggest that trifluoromethyl removal reduces binding energy (ΔG) to DPP-4, correlating with lower inhibitory potency .
  • Safety: Impurities like (3-Des-CF₃-3-CH₃) Sitagliptin are monitored to ensure compliance with ICH guidelines (e.g., thresholds for genotoxic impurities) .

Biological Activity

(3-Des-trifluoromethyl-3-methyl) Sitagliptin is a derivative of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). This compound, like its parent molecule, exhibits significant biological activity through various mechanisms, including enhancing incretin levels and modulating glucose homeostasis. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.

Sitagliptin and its derivatives function by inhibiting the DPP-4 enzyme, which leads to increased levels of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). These hormones play crucial roles in insulin secretion and glucagon suppression. The inhibition of DPP-4 results in:

  • Increased Insulin Secretion : Enhanced insulin release from pancreatic beta cells in response to meals.
  • Decreased Glucagon Levels : Reduced glucagon secretion helps lower blood glucose levels.
  • Improved Glycemic Control : Clinical studies show reductions in HbA1c levels, indicating better long-term glucose control .

Pharmacokinetics

The pharmacokinetic profile of sitagliptin includes:

  • Bioavailability : Approximately 87% when taken orally.
  • Peak Plasma Concentration : Achieved within 2 hours post-administration.
  • Volume of Distribution : Approximately 198 L.
  • Protein Binding : About 38%, indicating a moderate level of interaction with plasma proteins .

Case Studies

  • Neuroprotective Effects : Research indicates that sitagliptin may have neuroprotective properties, particularly in conditions associated with neuroinflammation such as Alzheimer's disease. It has been shown to reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6) while increasing anti-inflammatory factors (e.g., IL-10) .
  • Pancreatic Health : A study involving diabetic rat models demonstrated that sitagliptin treatment led to cytoprotective effects on pancreatic beta cells without causing pancreatic injury. Histological examinations revealed improvements in islet architecture and function .

In Vitro Studies

Sitagliptin's direct effects on intestinal L cells have been documented, where it was found to activate cAMP and ERK1/2 signaling pathways, leading to increased GLP-1 secretion independent of DPP-IV inhibition. This suggests that sitagliptin may have additional mechanisms beyond DPP-4 inhibition that contribute to its therapeutic effects .

Comparative Biological Activity Table

CompoundMechanism of ActionKey Findings
SitagliptinDPP-4 InhibitionReduces HbA1c; improves insulin response
(3-des-trifluoromethyl) SitagliptinDPP-4 Inhibition + Additional ActionsNeuroprotective effects; enhances GLP-1 secretion
LinagliptinDPP-4 Inhibition + Multi-site BindingHigher potency; broader action spectrum

Safety Profile

Sitagliptin has been reported to exhibit a favorable safety profile with minimal cytotoxic effects on normal cells at therapeutic doses. Studies indicate that it does not significantly impact pancreatic exocrine function or lead to significant adverse effects when used alone or in combination with other antidiabetic agents like metformin .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing (3-Des-trifluoromethyl-3-methyl) Sitagliptin, and what catalysts or intermediates are critical for optimizing yield?

  • Methodological Answer : The synthesis involves condensing intermediates such as 3-tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl) butyric acid with trifluoromethyl-substituted heterocyclic compounds (e.g., triazolo-pyrazine derivatives). Catalysts like those represented by formula (V) in patent literature are essential for achieving stereochemical control and high yields. Reaction conditions (e.g., solvent, temperature) must be rigorously optimized to minimize byproducts .
  • Key Considerations : Monitor reaction progress via HPLC or LC-MS to confirm intermediate formation. Purification steps (e.g., column chromatography, recrystallization) are critical for isolating the final compound.

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline) for absolute configuration determination.
  • FT-IR to identify functional groups (e.g., amine, carbonyl). Cross-reference data with pharmacopeial standards or published spectra .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Develop a validated UV-Vis or HPLC-UV method with parameters optimized for sensitivity and specificity. For example:

  • Mobile Phase : Acetonitrile-phosphate buffer (pH 6.8) in a 60:40 ratio.
  • Column : C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).
  • Detection : λ = 210–220 nm for optimal absorbance.
  • Validation : Assess linearity (1–50 µg/mL), precision (RSD < 2%), accuracy (recovery 98–102%), and LOD/LOQ .

Advanced Research Questions

Q. How does the metabolic stability of this compound compare to its parent compound under varying pH and enzymatic conditions?

  • Methodological Answer : Conduct in vitro metabolic assays using liver microsomes (human/rat) and simulate physiological pH ranges (1.2–7.4).

  • Incubation Conditions : 37°C, NADPH regeneration system for CYP450 enzymes.
  • Analysis : LC-MS/MS to track metabolite formation (e.g., dealkylation, oxidation).
  • Data Interpretation : Compare half-life (t½) and intrinsic clearance (Clint) with Sitagliptin. Note that methyl/trifluoromethyl substitutions may alter CYP3A4/2C8 affinity .

Q. What experimental strategies can resolve contradictions in preclinical efficacy data for this compound?

  • Methodological Answer :

Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to assess heterogeneity (I² statistic). Adjust for covariates like dose, species, or assay type .

Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate DPP-4 inhibition vs. off-target effects (e.g., GLP-1 receptor modulation).

Dose-Response Modeling : Fit data to Emax or sigmoidal models to identify EC₅₀ discrepancies .

Q. How can researchers design stability studies to evaluate this compound under accelerated storage conditions?

  • Methodological Answer : Follow ICH Q1A guidelines:

  • Conditions : 40°C/75% RH (accelerated) and 25°C/60% RH (long-term) for 6–12 months.
  • Analysis : Monitor degradation products via stability-indicating HPLC. Assess changes in potency (DPP-4 inhibition assay) and physicochemical properties (e.g., crystallinity via XRD).
  • Kinetic Modeling : Use Arrhenius equation to predict shelf-life at standard storage .

Q. What statistical approaches are optimal for analyzing time-dependent HbA1c changes in animal models treated with this compound?

  • Methodological Answer :

  • Longitudinal Mixed Models : Account for repeated measures and individual variability.
  • ANCOVA : Adjust for baseline HbA1c, weight, and diet.
  • Non-Parametric Tests : Use Wilcoxon signed-rank for non-normal distributions (Kolmogorov-Smirnov test p < 0.05).
  • Software : Implement in SPSS, R (lme4 package), or SAS .

Data-Driven Considerations

  • Contradictory Clinical Outcomes : Address publication bias by including grey literature (trial registries, regulatory documents) in meta-analyses .
  • Synthesis Scalability : Pilot-scale reactions (1–10 g) should prioritize catalyst recovery and solvent recycling to assess feasibility for GMP production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.